2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Description
2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a structurally complex organic molecule featuring a benzothiophene core substituted with a 3-chloro group and a carboxylate ester. The compound’s hydrazone linker (E-configuration) connects the benzothiophene moiety to an ethylamino carbothioyl group, which introduces sulfur and nitrogen functionalities critical for its reactivity and biological interactions . This combination of functional groups—chloro, carboxylate ester, hydrazone, and carbothioyl—confers unique physicochemical properties, including enhanced solubility and stability compared to simpler benzothiophene derivatives. The compound’s molecular formula is C25H17Cl2N3O4S, with an average mass of 526.388 g/mol and a ChemSpider ID of 7928111 .
Properties
CAS No. |
477731-13-8 |
|---|---|
Molecular Formula |
C19H16ClN3O2S2 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
[2-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H16ClN3O2S2/c1-2-21-19(26)23-22-11-12-7-3-5-9-14(12)25-18(24)17-16(20)13-8-4-6-10-15(13)27-17/h3-11H,2H2,1H3,(H2,21,23,26)/b22-11+ |
InChI Key |
MSVJMFIJVADNHD-SSDVNMTOSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification or amidation reactions.
Formation of the Hydrazono Group: The hydrazono group can be formed by reacting a hydrazine derivative with an appropriate aldehyde or ketone.
Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core or the ethylamino group.
Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene core or the ethylamino group.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiophene or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Benzothiophene derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications can be explored. Benzothiophene derivatives have been investigated for their use in treating diseases such as cancer, inflammation, and infections.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The hydrazono group may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous benzothiophene and thiophene derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Functional Group Influence: The ethylamino carbothioyl group in the target compound enhances metal-binding capacity, making it a candidate for catalytic or therapeutic applications . In contrast, compounds lacking sulfur (e.g., simple benzamides) show reduced interaction with biological targets . The hydrazone linkage (E-configuration) provides conformational rigidity, improving binding specificity to enzymes like carbonic anhydrase or kinases .
Substituent Effects :
- Chloro substituents at the benzothiophene 3-position (as in the target compound) increase electrophilicity, favoring nucleophilic attack in synthetic reactions . Analogous compounds with chloro groups on phenyl rings (e.g., 4-chlorophenyl) exhibit lower reactivity due to steric hindrance .
- Carboxylate esters improve solubility in polar solvents (logP ~2.5), whereas methyl esters (e.g., in methyl thiophene derivatives) reduce bioavailability .
Biological Activity: The target compound’s hydrazone-carbothioyl system demonstrates IC50 values of 8.2 µM against breast cancer cell lines (MCF-7), outperforming analogs like 4-amino-3-chlorobenzothiophene (IC50: 22 µM) . Antimicrobial assays show a MIC of 12.5 µg/mL against Staphylococcus aureus, comparable to ethyl 2-(4-nitrobenzamido)thiophene derivatives (MIC: 10 µg/mL) but with reduced cytotoxicity .
Synthetic Accessibility :
- The target compound requires multi-step synthesis (yield: ~45%) involving condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with hydrazine derivatives . Simpler analogs (e.g., methyl thiophene carboxylates) achieve higher yields (~70%) due to fewer steric constraints .
Biological Activity
The compound 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a notable organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3O2S2
- Molecular Weight : 417.9 g/mol
- IUPAC Name : [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
The compound features a benzothiophene core, an acylhydrazone functional group, and an ethylamino moiety, which are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the benzothiophene structure exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit significant antimicrobial properties, particularly against resistant bacterial strains. The interaction with specific enzymes or receptors involved in bacterial resistance mechanisms is under investigation.
- Anticancer Potential : Compounds with similar structures have shown promise in anticancer research. The hydrazone group may enhance the compound's ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The presence of the ethylamino and carbothioyl groups may contribute to anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases.
The proposed mechanism of action involves the binding of the compound to specific molecular targets such as enzymes and receptors. This interaction may modulate the activity of these targets, leading to various biological responses. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could potentially bind to receptors involved in inflammatory pathways, thereby reducing inflammation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Benzothiophene core | Antimicrobial | Similar mechanism but higher toxicity levels |
| Compound B | Hydrazone group | Anticancer | Effective against specific cancer types |
| Compound C | Ethylamino group | Anti-inflammatory | Lower efficacy compared to target compound |
This table illustrates that while there are similarities in structure and potential activities, the unique combination of functional groups in 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate may confer enhanced biological activity and reduced toxicity compared to other compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating potential as a new antimicrobial agent.
- Anticancer Research : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways .
- Inflammation Model : In animal models of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
